3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-6-11-10-7-9(8-4-5-8)12-13(10)2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
GLHAHOYYVXWLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NN1C)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like bromine or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Pyrazole analogs differ primarily in their substituents, which dictate electronic, steric, and solubility characteristics. Key comparisons include:
Key Observations :
- Cyclopropyl vs. Pyridinyl : The cyclopropyl group in the target compound introduces steric hindrance without significant electronic effects, whereas pyridinyl (as in ) is electron-withdrawing, reducing electron density on the pyrazole ring and altering reactivity.
- N-Alkyl Substitutions: The target’s propylamine group balances hydrophilicity and lipophilicity.
- Heterocyclic Modifications : The thiadiazole ring in adds sulfur-based polarity and aromaticity, enabling stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) compared to the simpler pyrazole scaffold .
Physicochemical and Structural Properties
Molecular Weight and Lipophilicity
- The target compound has the lowest molecular weight (137.19 g/mol), favoring better solubility in polar solvents. Analogs with larger substituents (e.g., ) exhibit higher molecular weights and likely higher logP values, suggesting greater lipophilicity.
Hydrogen Bonding and Crystal Packing
- The target’s amine group (-NH-) and cyclopropyl ring may participate in C-H···N or N-H···N hydrogen bonds, influencing crystal packing .
Biological Activity
3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine is , with a molecular weight of approximately 179.26 g/mol. The compound features a pyrazole ring with cyclopropyl and propyl side chains, which contribute to its unique biological properties.
Antimicrobial Properties
Research has demonstrated that 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. In a study assessing various pyrazole derivatives, this compound was evaluated against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance antibacterial potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine | E. coli | 8 µg/mL |
| 3-Cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine | S. aureus | 16 µg/mL |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly in the context of cancer research. A notable study focused on its interaction with cyclin-dependent kinases (CDKs), where it demonstrated selective inhibition of CDK16 with an EC50 value of 33 nM . This selective inhibition suggests potential applications in cancer therapy, particularly for tumors characterized by dysregulated CDK activity.
The mechanism by which 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine exerts its biological effects primarily involves binding to the active sites of target enzymes or receptors. For instance, it can inhibit enzyme activity by blocking substrate access, thus preventing catalytic reactions. This interaction is crucial for understanding its therapeutic potential.
Case Study 1: Anticancer Activity
In a preclinical study, 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, including breast and prostate cancer cells. The compound caused G2/M phase cell cycle arrest, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. It was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that it could serve as a lead compound for developing new antibiotics .
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-1-methyl-N-propyl-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation and subsequent alkylation. For example, cyclization of hydrazine derivatives with 1,3-diketones under acidic/basic conditions forms the pyrazole core. Subsequent N-propylation is achieved using propyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Purification often employs column chromatography (silica gel, hexane:ethyl acetate gradients) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclopropane integration (e.g., δ ~0.7–1.0 ppm for cyclopropyl CH₂ groups) .
- IR Spectroscopy : Identifies amine (-NH) stretches (~3250 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 137.19 for C₇H₁₁N₃) .
Q. What preliminary biological screening approaches are used for this compound?
Initial assays focus on antimicrobial or enzyme inhibition activity. For example, microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, while fluorescence-based enzymatic assays (e.g., p38 MAPK inhibition) measure IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying catalytic conditions?
Systematic optimization includes:
- Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for regioselective alkylation.
- Solvent Effects : Polar solvents (e.g., ethanol) improve cyclopropane stability, while DMF enhances reaction rates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylations . Analytical tools like HPLC track intermediate purity, ensuring >95% yield .
Q. How does the cyclopropyl group influence biological activity compared to other substituents?
Structure-activity relationship (SAR) studies reveal:
- Enhanced Metabolic Stability : The cyclopropane ring reduces oxidative metabolism compared to linear alkyl chains .
- Steric Effects : Bulkier groups (e.g., cyclopentyl) may hinder target binding, as seen in lower IC₅₀ values for cyclopropyl derivatives (e.g., 10 nM vs. 53 nM for p38 MAPK inhibition in analogs) . Computational docking (e.g., AutoDock Vina) predicts cyclopropane-induced hydrophobic interactions with enzyme active sites .
Q. How to address contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms .
- Purity Issues : Trace solvents (e.g., DCM residuals) in crude samples can skew results. Validate purity via HPLC before testing .
- Structural Analog Interference : Compare activity across homologs (e.g., 3-nitro vs. 3-cyclopropyl derivatives) to isolate substituent effects .
Q. What crystallographic strategies resolve this compound’s 3D structure?
Single-crystal X-ray diffraction is ideal. Key steps include:
- Crystallization : Vapor diffusion using ethanol/water mixtures.
- Data Collection : High-resolution (<1.0 Å) synchrotron radiation improves accuracy.
- Refinement : SHELXL software refines hydrogen bonding patterns and torsional angles, with R-factors <0.05 . Graph-set analysis (e.g., Etter’s rules) classifies intermolecular interactions .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to evaluate solvent/catalyst interactions .
- SAR Validation : Pair in vitro assays with molecular dynamics simulations to validate binding modes .
- Crystallography : Employ SHELXTL for refinement and Mercury for visualization of hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
